molecular formula C8H17F3N2 B13543629 n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine

n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine

Cat. No.: B13543629
M. Wt: 198.23 g/mol
InChI Key: WSOJTBBUJCUJJU-UHFFFAOYSA-N
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Description

n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine is a chemical compound with the molecular formula C8H17F3N2 and a molecular weight of 198.23 g/mol . This compound is characterized by the presence of two ethyl groups and three fluorine atoms attached to a butane-1,3-diamine backbone. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

The synthesis of n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine typically involves the reaction of 4,4,4-trifluorobutan-1,3-dione with diethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of primary or secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as halides, hydroxides, or alkoxides.

Scientific Research Applications

n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals. Fluorine atoms can improve the bioavailability and metabolic stability of these compounds.

    Medicine: It is investigated for its potential use in drug discovery and development. The presence of fluorine atoms can enhance the potency and selectivity of drug candidates.

    Industry: This compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can form strong hydrogen bonds and dipole-dipole interactions with biological molecules, enhancing its binding affinity and specificity. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of ethyl groups and fluorine atoms, which impart specific properties that are valuable in various applications.

Properties

Molecular Formula

C8H17F3N2

Molecular Weight

198.23 g/mol

IUPAC Name

3-N,3-N-diethyl-4,4,4-trifluorobutane-1,3-diamine

InChI

InChI=1S/C8H17F3N2/c1-3-13(4-2)7(5-6-12)8(9,10)11/h7H,3-6,12H2,1-2H3

InChI Key

WSOJTBBUJCUJJU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CCN)C(F)(F)F

Origin of Product

United States

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